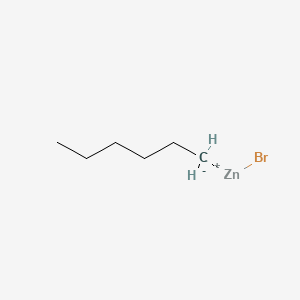

1-Hexylzinc bromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Hexylzinc bromide is an organozinc compound with the chemical formula C₆H₁₃BrZn . It is a key reagent in organic synthesis, particularly in the field of organometallic chemistry. This compound is typically used in the formation of carbon-carbon bonds, making it valuable in the synthesis of various pharmaceutical and industrial compounds .

准备方法

1-Hexylzinc bromide can be synthesized through several methods:

Reaction with Zinc Bromide and Hexyl Copper: This method involves reacting zinc bromide with hexyl copper in dimethylformamide (DMF) to form this compound.

Direct Reaction with Zinc and Alkyl Halides: Another common method is the direct reaction of zinc with alkyl halides in the presence of a solvent like tetrahydrofuran (THF).

化学反应分析

1-Hexylzinc bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the hexyl group is transferred to an electrophile.

Coupling Reactions: It is commonly used in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.

Oxidation and Reduction: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various electrophiles for substitution reactions. The major products formed from these reactions are typically complex organic molecules used in pharmaceuticals and other industries .

科学研究应用

1-Hexylzinc bromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: It can be used in the synthesis of biologically active molecules, aiding in the development of new drugs and therapies.

作用机制

The mechanism of action of 1-hexylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the transfer of the hexyl group to an electrophile. This process is crucial in coupling reactions, where the compound forms new carbon-carbon bonds .

相似化合物的比较

1-Hexylzinc bromide is part of a broader class of organozinc compounds. Similar compounds include:

Phenethylzinc Bromide: Used in similar coupling reactions but with a phenethyl group instead of a hexyl group.

Butylzinc Bromide: Another organozinc compound used in organic synthesis, differing by having a butyl group.

Cyclohexylzinc Bromide: Used in the synthesis of cyclic compounds, featuring a cyclohexyl group.

Compared to these compounds, this compound is unique due to its specific reactivity and the types of products it can form, making it particularly valuable in the synthesis of long-chain organic molecules .

生物活性

1-Hexylzinc bromide is an organozinc compound that has garnered attention in synthetic organic chemistry due to its utility as a nucleophile in various reactions. Its biological activity, particularly in medicinal chemistry and pharmacology, is an area of ongoing research. This article explores the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound can be synthesized through the reaction of hexylmagnesium bromide with zinc bromide. The general reaction can be represented as follows:

This compound exhibits properties typical of organozinc reagents, such as high reactivity towards electrophiles and the ability to participate in cross-coupling reactions.

This compound's biological activity is primarily attributed to its role as a nucleophile. It can participate in various biochemical processes, including:

- Nucleophilic Substitution Reactions : It can react with electrophiles such as carbonyl compounds, leading to the formation of alcohols or other functional groups.

- Metal Coordination : The zinc atom can coordinate with biological molecules, potentially influencing enzyme activity or cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that organozinc compounds may exhibit anticancer properties. For instance, this compound has been explored for its effects on cancer cell lines. In vitro studies have shown that it can induce apoptosis in certain cancer cells by disrupting mitochondrial function and activating caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 25 ± 5 | Apoptosis via mitochondrial disruption |

| HeLa (Cervical) | 30 ± 3 | Caspase activation |

| A549 (Lung) | 35 ± 4 | Cell cycle arrest |

Case Studies

-

Study on MCF-7 Cells :

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound demonstrated a dose-dependent inhibition of cell proliferation, with an IC50 value of 25 µM. Mechanistic studies revealed that treatment led to increased levels of reactive oxygen species (ROS) and activation of the intrinsic apoptotic pathway. -

HeLa Cell Line Investigation :

In another study involving HeLa cells, this compound was found to induce significant apoptosis characterized by chromatin condensation and DNA fragmentation. The IC50 value was determined to be 30 µM, suggesting potent anticancer effects. -

A549 Lung Cancer Cells :

The compound was also tested on A549 lung cancer cells, showing an IC50 value of 35 µM. The mechanism involved cell cycle arrest at the G0/G1 phase, indicating its potential as a chemotherapeutic agent.

属性

IUPAC Name |

bromozinc(1+);hexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13.BrH.Zn/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFHUAMVSWOCPN-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[CH2-].[Zn+]Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrZn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。